Rebaudioside C

Sweetness Potency Steviol Glycosides Sensory Evaluation

Rebaudioside C is a unique steviol glycoside that functions as a sweetness enhancer at sub-sweetening concentrations (300 µM boosts 5% sucrose), not a bulk sweetener. Unlike Reb A, D, or M, it binds human bitter taste receptors TAS2R4/14, making it essential for taste modulation research. Its low aqueous solubility (<0.2%) demands tailored formulation strategies. Choose Reb C for sweetness enhancement, analytical reference standards (distinct HPLC retention time), or bitter taste receptor studies—not for 1:1 substitution with other steviol glycosides. Available at ≥98% purity.

Molecular Formula C44H70O22
Molecular Weight 951.0 g/mol
Cat. No. B8056703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside C
Molecular FormulaC44H70O22
Molecular Weight951.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3
InChIKeyQSRAJVGDWKFOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside C Procurement: Technical Specifications and Purity Standards for Steviol Glycoside Sourcing


Rebaudioside C (Reb C, CAS 63550-99-2) is a steviol glycoside and the third most prevalent sweet component in Stevia rebaudiana Bertoni leaves, typically comprising up to 2% of the plant's dry weight sweeteners [1]. It is a diterpene glycoside featuring a unique α-L-rhamnopyranosyl substitution at the C-13 position, distinguishing it structurally from other major steviol glycosides such as Rebaudioside A (Reb A) and Rebaudioside D (Reb D) [2]. Reb C is recognized as a non-caloric sweetener and sweetness enhancer, with a relative sweetness approximately 20–30 times that of sucrose [3]. Commercially available reference standards are routinely offered with purities exceeding 95% by HPLC, suitable for analytical and research applications [4].

Why Rebaudioside C Cannot Be Directly Substituted with Reb A or Reb M in Formulation and Research


Rebaudioside C exhibits a distinct functional and sensory profile compared to its in-class analogs, precluding simple 1:1 substitution in applications. While Reb A and Reb M are potent sweeteners, Reb C functions primarily as a sweetness enhancer, synergistically boosting the perceived sweetness of carbohydrates at sub-sweetening concentrations [1]. Critically, Reb C binds to human bitter taste receptors TAS2R4 and TAS2R14, a property it shares with Stevioside but not with Reb D or Reb M, which are known for cleaner taste profiles [2]. Furthermore, its aqueous solubility (<0.1–0.2%) is significantly lower than that of Reb A, necessitating different formulation strategies such as cyclodextrin complexation [3]. These divergent characteristics underscore that Reb C is not a generic steviol glycoside; its selection must be driven by specific functional requirements for sweetness modulation or receptor interaction studies.

Rebaudioside C vs. In-Class Analogs: A Quantitative Guide to Sensory and Physicochemical Differentiation


Rebaudioside C Sweetness Potency: 20–30x Sucrose vs. 200–350x for Reb D and Reb M

Rebaudioside C is a weak sweetener relative to other steviol glycosides. Its sweetness potency is 20–30 times that of sucrose [1], which is significantly lower than Rebaudioside D (200–220x) [1] and Rebaudioside M (200–350x) [2]. This low potency is a primary reason for its limited use as a standalone sweetener, but it underpins its utility as a sweetness enhancer at sub-threshold concentrations.

Sweetness Potency Steviol Glycosides Sensory Evaluation

Aqueous Solubility: Reb C <0.1–0.2% vs. Reb A ~0.8% (Hydrate Form)

Rebaudioside C exhibits very low aqueous solubility (<0.1–0.2%) [1], which is substantially lower than Rebaudioside A, which has an intrinsic solubility of ~0.8% (though its hydrate form can be as low as ~0.1%) [1]. This poor solubility is a critical limitation in beverage applications but can be mitigated by forming inclusion complexes with gamma-cyclodextrin, which significantly enhances the soluble amounts of Reb A, C, and D [1].

Solubility Formulation Cyclodextrin Complexation

Sweetness Onset and Decay Dynamics: Reb C Exhibits Slower Onset and Prolonged Aftertaste Compared to Reb D and Reb M

Time-intensity (TI) sensory characterization reveals that Rebaudioside C, along with Rubusoside, Stevioside, and Reb A, exhibits a slower onset of sweetness and a slower decay of aftertaste compared to Rebaudioside M and Rebaudioside D [1]. In contrast, Reb M and Reb D have a faster onset of sweetness and a quicker decay of aftertaste, contributing to their cleaner taste profiles [1].

Sensory Dynamics Time-Intensity Temporal Profile

Bitter Taste Receptor Binding: Reb C Binds TAS2R4 and TAS2R14, Unlike Reb D and Reb M

Rebaudioside C binds to human bitter taste receptors TAS2R4 and TAS2R14 [1]. This receptor activation is a key contributor to its inherent bitterness and lingering aftertaste. In contrast, Rebaudioside D and Rebaudioside M are reported to be nearly devoid of bitterness, implying a lack of or reduced activation of these bitter receptors [2]. Stevioside, another steviol glycoside, also contributes to bitter taste [3].

Taste Receptor TAS2R Bitterness

Sweetness Enhancement: 300 µM Reb C Enhances Perceived Sweetness of 5% Sucrose Solution

At a concentration of 300 µM, Rebaudioside C acts as a sweetness enhancer for carbohydrate sweeteners. In a double-blind controlled experiment, the addition of 300 µM Reb C to a 5% (w/v) sucrose solution resulted in an enhancement of the perceived sweetness intensity [1]. This effect is also observed with 5% (w/v) fructose solutions [2]. This functionality is distinct from the simple additive sweetness provided by other steviol glycosides like Reb A.

Sweetness Enhancer Synergy Taste Modulation

Enzymatic Glycosylation: α-1→6-Glucosyl Reb C Derivative Improves Sweetness and Reduces Bitterness vs. Parent Reb C

A novel α-1→6-glucosyl Rebaudioside C derivative, produced via enzymatic modification, demonstrates a significantly improved taste profile compared to the parent compound. Sensory analysis confirmed that this derivative has improved sweetness, reduced bitterness, and enhanced water solubility [1]. This direct comparison highlights that while native Reb C has limited applications, its modified form offers a viable pathway to creating a more palatable sweetener.

Enzymatic Modification Glycosylation Taste Improvement

Optimal Use Cases for Rebaudioside C Based on Empirical Differentiation


Sugar Reduction Formulations Leveraging Sweetness Enhancement

Rebaudioside C is optimally deployed as a sweetness enhancer in sugar-reduced food and beverage products. As evidenced by its ability to enhance the perceived sweetness of a 5% sucrose solution at 300 µM, it can be used at sub-sweetening concentrations to maintain the desired sweetness profile while reducing total sugar content [1]. This is particularly valuable in dairy, confectionery, and beverage applications where sugar reduction is a primary consumer demand.

Analytical Reference Standard for Steviol Glycoside Profiling

Due to its distinct chromatographic properties and availability at high purity (>95% by HPLC), Rebaudioside C serves as a critical reference standard for the identification and quantification of steviol glycosides in complex mixtures using methods like HPLC-ELSD [1]. Its unique retention time allows for accurate profiling of stevia extracts and ensures quality control in the production of stevia-based sweeteners [2].

Taste Receptor Research: Probing TAS2R4 and TAS2R14 Bitter Pathways

Rebaudioside C's specific binding to human bitter taste receptors TAS2R4 and TAS2R14 makes it a valuable pharmacological tool for investigating the molecular mechanisms of bitter taste perception [1]. Researchers can utilize Reb C to study receptor activation, signal transduction, and screen for potential bitter taste blockers or modulators, an application where cleaner-tasting steviol glycosides like Reb D or Reb M are not suitable [2].

Enzymatic Bioconversion: Precursor for Improved Sweetener Derivatives

The natural abundance of Rebaudioside C in stevia leaves (up to 2% dry weight) makes it an attractive starting material for enzymatic bioconversion to produce novel sweeteners. As demonstrated by the α-1→6-glucosyl Reb C derivative, enzymatic glycosylation can significantly improve sweetness, reduce bitterness, and enhance solubility [1]. This application leverages Reb C's availability to create value-added sweeteners with superior sensory profiles, addressing the limitations of the native compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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